molecular formula C8H13N3O B13531595 Pyrimidine, 5-amino-2-butoxy- CAS No. 58443-14-4

Pyrimidine, 5-amino-2-butoxy-

Cat. No.: B13531595
CAS No.: 58443-14-4
M. Wt: 167.21 g/mol
InChI Key: ZCYLUQUNKIIGEI-UHFFFAOYSA-N
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Description

Pyrimidine, 5-amino-2-butoxy-, is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of pyrimidine derivatives, including Pyrimidine, 5-amino-2-butoxy-, typically involves the reaction of amidines with β-dicarbonyl compounds. One common method involves the use of terminal alkynes with n-octyl, phenyl, and cyclohexyl groups, which react with amidines under specific conditions to yield the desired pyrimidine derivatives . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

Pyrimidine, 5-amino-2-butoxy-, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pyrimidine, 5-amino-2-butoxy-, may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines .

Scientific Research Applications

Pyrimidine, 5-amino-2-butoxy-, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrimidine, 5-amino-2-butoxy-, involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of viral or cancer cell growth. The specific molecular targets and pathways depend on the particular application and the structure of the compound .

Comparison with Similar Compounds

Pyrimidine, 5-amino-2-butoxy-, can be compared with other similar compounds, such as:

    Pyrimidine: The parent compound, which lacks the amino and butoxy substituents.

    5-Aminopyrimidine: A derivative with an amino group at position 5 but lacking the butoxy group.

    2-Butoxypyrimidine: A derivative with a butoxy group at position 2 but lacking the amino group.

The uniqueness of Pyrimidine, 5-amino-2-butoxy-, lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

58443-14-4

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-butoxypyrimidin-5-amine

InChI

InChI=1S/C8H13N3O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3

InChI Key

ZCYLUQUNKIIGEI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C=N1)N

Origin of Product

United States

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